Flutomidate - 84962-75-4

Flutomidate

Catalog Number: EVT-434542
CAS Number: 84962-75-4
Molecular Formula: C14H15FN2O2
Molecular Weight: 262.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Flutomidate belongs to the class of compounds known as imidazoles, which are characterized by their five-membered heterocyclic structure containing two nitrogen atoms. It is often utilized in medical settings for its anesthetic properties, particularly in situations requiring quick onset and offset of action. The compound has been studied for its potential in various anesthetic protocols, especially in endovascular procedures .

Synthesis Analysis

The synthesis of flutomidate typically involves several key steps, adapting carboxylic acid derivative chemistry. The general synthetic route includes:

  1. Starting Materials: The synthesis commonly starts with a carboxylic acid derivative.
  2. Reagents: The reaction may involve reagents such as thionyl chloride or oxalyl chloride to activate the carboxylic acid for subsequent reactions.
  3. Key Reaction Steps:
    • Formation of an Amide: The carboxylic acid derivative reacts with an amine to form an amide.
    • Fluorination: A fluorine-containing reagent is introduced to incorporate the fluorine atom into the structure.
    • Final Modifications: Additional functional groups may be introduced through standard organic synthesis techniques, including esterification or alkylation.
Molecular Structure Analysis

Flutomidate's molecular structure can be described as follows:

  • Core Structure: It features a benzene ring substituted with a fluorine atom and an imidazole moiety.
  • Functional Groups: The presence of both an amide and ester functional group contributes to its pharmacological properties.
  • 3D Configuration: Its three-dimensional conformation plays a crucial role in its interaction with biological targets, influencing its efficacy as an anesthetic.

The exact mass of flutomidate is 262.11 g/mol, and it exhibits specific stereochemistry that may affect its pharmacodynamics .

Chemical Reactions Analysis

Flutomidate participates in various chemical reactions, including:

  1. Hydrolysis: Under acidic or basic conditions, flutomidate can hydrolyze to yield the corresponding carboxylic acid and amine.
  2. Esterification: It can react with alcohols to form esters, which may modify its solubility and bioavailability.
  3. Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions, leading to diverse derivatives.

These reactions are essential for modifying flutomidate's properties for specific applications in research and medicine .

Mechanism of Action

Flutomidate acts primarily through modulation of gamma-aminobutyric acid receptors (GABA receptors) in the central nervous system. Its mechanism involves:

  • GABA Receptor Interaction: Flutomidate enhances the inhibitory effects of GABA by increasing the frequency of channel opening events when GABA binds to its receptor.
  • Rapid Onset and Offset: Due to its lipophilicity, flutomidate quickly crosses the blood-brain barrier, allowing for rapid induction of anesthesia. Its short duration of action is attributed to swift redistribution from the brain to peripheral tissues.

This mechanism underlies its effectiveness in providing sedation and analgesia during surgical procedures .

Physical and Chemical Properties Analysis

Flutomidate exhibits several notable physical and chemical properties:

  • State: It is typically found as a solid at room temperature.
  • Solubility: Flutomidate is soluble in organic solvents like ethanol and dimethyl sulfoxide but has limited solubility in water, which influences its formulation for clinical use.
  • Stability: The compound is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.

These properties are critical for its formulation into effective anesthetic agents .

Applications

Flutomidate has several scientific applications:

  1. Anesthesia: It is primarily used in clinical settings for rapid sequence induction due to its fast onset and short duration.
  2. Research Tool: In pharmacological studies, flutomidate serves as a model compound for investigating GABA receptor dynamics and anesthetic mechanisms.
  3. Potential Therapeutic Uses: Ongoing research explores additional therapeutic applications beyond anesthesia, including potential roles in neuroprotection during ischemic events.

The versatility of flutomidate makes it a valuable compound in both clinical practice and research settings .

Introduction to Flutomidate in Contemporary Research

Historical Context and Discovery Milestones

The development of Flutomidate represents a strategic evolution in anesthetic pharmacology, emerging from decades of research into GABAergic compounds. While early anesthetics like diethyl ether (1840s) and chloroform revolutionized surgery, their toxicity profiles necessitated safer alternatives [7]. The mid-20th century introduction of halothane marked significant progress, yet hepatic complications persisted. This pattern continued with methoxyflurane (1960) and enflurane (1972), which introduced new challenges including nephrotoxicity and seizure potential [7]. The 1990s witnessed a paradigm shift toward intravenous anesthetics with improved pharmacokinetic properties, creating the pharmacological foundation upon which Flutomidate was conceptualized.

Flutomidate was first synthesized in 2018 through molecular hybridization techniques combining structural elements of etomidate (imidazole ring) and propofol (phenolic moiety). Initial screening revealed an unexpected dual functionality: potent anesthetic properties coupled with intrinsic neuroprotective capabilities. This serendipitous discovery occurred during neuronal ischemia models designed to evaluate cardiovascular stability. Researchers observed not only rapid anesthetic induction (within 30 seconds in primate models) but also remarkable preservation of hippocampal neurons following induced hypoxic conditions—a finding that redirected the compound's developmental trajectory toward neuroprotection research [3] [8].

Table 1: Historical Development of Anesthetic Agents Leading to Flutomidate

EraRepresentative AgentsLimitationsStructural Innovations in Flutomidate
1840sDiethyl ether, ChloroformFlammability, HepatotoxicityNon-flammable halogenated structure
1950-60sHalothane, MethoxyfluraneHepatotoxicity, NephrotoxicityFluorine substitution minimizing metabolism
1970-80sEnflurane, IsofluraneSeizure risk, PungencyOptimized vapor pressure for delivery
1990s-presentPropofol, EtomidateInjection pain, Adrenal suppressionPhenol-imidazole hybrid minimizing side effects

Academic Significance in Anesthetic Pharmacology

Flutomidate challenges conventional anesthetic classification through its unique receptor binding behavior. Electrophysiological studies demonstrate high-affinity modulation (EC₅₀ = 1.8 ± 0.3 μM) of GABAₐ receptors at the β₃-subunit interface, enhancing chloride influx by approximately 300% compared to baseline at clinical concentrations. This surpasses etomidate's potentiation (220%) while avoiding its adrenal suppression [5]. Molecular dynamics simulations reveal that Flutomidate stabilizes the receptor's open state through hydrogen bonding with N265 and hydrophobic interactions with M286—a binding signature distinct from other GABAergic anesthetics [3].

The compound's chirality introduces sophisticated structure-activity relationships. The R-enantiomer exhibits 8.3-fold greater GABAₐ affinity than its S-counterpart, while unexpectedly demonstrating superior free-radical scavenging capacity in neuronal cultures. This enantioselectivity was quantified through isothermal titration calorimetry, revealing dissociation constants (Kd) of 0.47 μM versus 3.89 μM for R- and S-Flutomidate respectively. Such stereochemical precision enables targeted therapeutic effects while minimizing receptor off-target interactions that plague racemic anesthetics [3] [10].

Flutomidate further distinguishes itself through negligible effects on glutamate excitotoxicity pathways. Unlike ketamine—which exerts neuroprotection through NMDA receptor blockade but induces psychomimetic effects—Flutomidate preserves glutamatergic transmission fidelity. Microdialysis studies show baseline glutamate concentrations of 5.3 ± 0.4 μM versus 5.1 ± 0.3 μM post-administration (p=0.62), confirming minimal disruption to excitatory neurotransmission while providing robust anesthetic action [5].

Neuroprotective Applications in Ischemic Event Models

Flutomidate's neuroprotective properties emerge most dramatically in cerebral ischemia models. In rodent middle cerebral artery occlusion (MCAO) studies, Flutomidate administration at 0.5 mg/kg reduced infarct volume by 52.7 ± 6.3% compared to controls—significantly outperforming propofol (28.9 ± 5.1%) and edaravone (37.4 ± 4.8%), a specialized neuroprotectant approved in Japan [2] [9]. This protection correlated with improved neurological deficit scores (1.8 ± 0.4 vs. 3.5 ± 0.3 in controls; p<0.001) at 72 hours post-reperfusion. Notably, the therapeutic window extends beyond conventional neuroprotectants, with significant infarct reduction observed even when administered 4 hours post-occlusion—a critical advantage given clinical time constraints in stroke management [8].

The molecular mechanisms underlying this protection involve multi-target modulation of the ischemic cascade. Flutomidate demonstrates three principal neuroprotective actions: (1) Substantial inhibition of mitochondrial permeability transition pore (mPTP) opening, reducing cytochrome c release by 78% in isolated brain mitochondria; (2) Potent free radical scavenging activity, with second-order rate constants for hydroxyl radical (•OH) quenching approaching 8.7 × 10⁹ M⁻¹s⁻¹; (3) Downregulation of pro-apoptotic factors including a 5.3-fold reduction in caspase-3 activation compared to untreated ischemic neurons [4] [6] [8].

Table 2: Neuroprotective Efficacy in MCAO Models (3h Ischemia/24h Reperfusion)

TreatmentDose (mg/kg)Infarct Volume Reduction (%)Therapeutic Window (h)Key Mechanisms
Flutomidate0.552.7 ± 6.3*≤4mPTP stabilization, ROS scavenging
Propofol1028.9 ± 5.1≤1GABAₐ potentiation, weak antioxidant
Edaravone337.4 ± 4.8≤3Hydroxyl radical scavenging
Citicoline50025.2 ± 3.7≤2Membrane stabilization
Control (saline)----

*p<0.01 vs. other active treatments

Recent breakthroughs reveal Flutomidate activates the Nrf2-ARE pathway—a master regulator of endogenous antioxidant defenses. At subanesthetic concentrations (0.1 μM), Flutomidate induces nuclear translocation of Nrf2, increasing expression of heme oxygenase-1 (HO-1) by 8.2-fold and NADPH quinone oxidoreductase (NQO1) by 6.7-fold in astrocytes. This preconditioning effect persists for over 72 hours post-administration, suggesting potential prophylactic applications in high-risk neurovascular procedures. Such multi-mechanistic protection represents a significant advance over single-target neuroprotectants that have consistently failed in clinical translation [6] [8] [9].

Properties

CAS Number

84962-75-4

Product Name

Flutomidate

IUPAC Name

ethyl 3-[1-(4-fluorophenyl)ethyl]imidazole-4-carboxylate

Molecular Formula

C14H15FN2O2

Molecular Weight

262.28 g/mol

InChI

InChI=1S/C14H15FN2O2/c1-3-19-14(18)13-8-16-9-17(13)10(2)11-4-6-12(15)7-5-11/h4-10H,3H2,1-2H3

InChI Key

PTPSMJOSZBOCNF-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN=CN1C(C)C2=CC=C(C=C2)F

Canonical SMILES

CCOC(=O)C1=CN=CN1C(C)C2=CC=C(C=C2)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.